molecular formula C8H5Cl3N2O B1377118 2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile CAS No. 1432678-86-8

2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile

Cat. No.: B1377118
CAS No.: 1432678-86-8
M. Wt: 251.5 g/mol
InChI Key: CKHTXOUHEUNCNT-UHFFFAOYSA-N
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Description

2-[5-(Trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile is a pyrrole-based acetonitrile derivative featuring a trichloroacetyl substituent at the 5-position of the pyrrole ring and an acetonitrile group at the 2-position. Pyrrole derivatives are widely utilized in drug discovery, agrochemicals, and materials science owing to their electron-rich aromatic systems and ability to participate in diverse reactions, such as cycloadditions and nucleophilic substitutions . The trichloroacetyl group introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity or stabilize intermediates in multi-step syntheses.

Properties

IUPAC Name

2-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3N2O/c9-8(10,11)7(14)6-2-1-5(13-6)3-4-12/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHTXOUHEUNCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)C(=O)C(Cl)(Cl)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile typically involves the reaction of trichloroacetyl chloride with a pyrrole derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then subjected to purification processes to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for 2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce less chlorinated derivatives .

Scientific Research Applications

2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile involves its interaction with specific molecular targets. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound valuable for studying enzyme functions and developing inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between 2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile and analogous pyrrole/pyrazole-acetonitrile derivatives:

Compound Name Substituents (Position) Molecular Formula Synthesis Method (Key Reagents/Conditions) Notable Properties/Applications
2-[5-(Trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile Trichloroacetyl (5), acetonitrile (2) C₇H₅Cl₃N₂O Likely involves acyl chloride or Friedel-Crafts reactions (inferred from analogous syntheses) High electrophilicity due to trichloroacetyl group; potential intermediate for agrochemicals/pharmaceuticals
2-(1-Methyl-1H-pyrrol-2-yl)acetonitrile Methyl (1), acetonitrile (2) C₇H₈N₂ Chloroacetonitrile + N-methylpyrrole, NaOAc, DCE Pharmaceutical intermediate; used in marketed drug synthesis
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile Chloro (4), methyl (1), acetonitrile (5) C₆H₆ClN₃ Not specified (commercially available via American Elements) Life science applications; safety data unavailable
2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile Cyclopropyl (5), thiophene (3), acetonitrile (1) C₁₁H₁₁N₃S Not detailed in evidence Steric bulk from cyclopropyl; electronic effects from thiophene

Structural and Electronic Comparisons

  • Trichloroacetyl vs. Methyl/Chloro Substituents : The trichloroacetyl group in the target compound is a strong electron-withdrawing group (EWG), which polarizes the pyrrole ring, enhancing electrophilicity at adjacent positions. In contrast, methyl (in 2-(1-methyl-1H-pyrrol-2-yl)acetonitrile) and chloro (in 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile) substituents are weaker EWGs or electron-donating groups (EDGs), leading to reduced ring activation .
  • Heterocyclic Core : Pyrrole-based derivatives (e.g., target compound and ) exhibit aromatic stabilization and π-electron richness, favoring electrophilic substitutions. Pyrazole analogs (e.g., ) introduce additional nitrogen atoms, increasing hydrogen-bonding capacity and metabolic stability in drug design .

Research Findings and Limitations

  • Computational Insights : Density functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional ) could model the electronic effects of the trichloroacetyl group, predicting reaction pathways or stability.
  • Experimental Gaps : Direct data on the target compound’s crystallography, toxicity, or synthetic yields are absent in the evidence. SHELX-based crystallographic analysis or thermochemical studies would be needed to validate theoretical predictions.

Biological Activity

2-[5-(Trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile, with the molecular formula C8_8H5_5Cl3_3N2_2O and a molecular weight of 251.5 g/mol, is a pyrrole derivative that exhibits significant biological activity. This compound is notable for its trichloroacetyl group, which enhances its reactivity and potential interactions with biological targets. The following sections will explore its biological mechanisms, applications, and relevant case studies.

The biological activity of 2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to inhibition or modification of enzymatic activity, affecting various biochemical pathways. The presence of three chlorine atoms in the trichloroacetyl group significantly increases the compound's reactivity compared to similar compounds with fewer chlorine substituents .

Enzyme Inhibition

Research indicates that this compound can serve as a potent enzyme inhibitor, particularly in studies involving protein interactions. The mechanism by which it inhibits enzyme activity is crucial for understanding its potential therapeutic applications in diseases where enzyme regulation is critical.

Anticancer Activity

Pyrrole derivatives have been extensively studied for their anticancer properties. Compounds similar to 2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. A study highlighted that pyrrole-based compounds could modulate apoptotic pathways effectively .

Study on Antiproliferative Effects

A recent study synthesized several pyrrole derivatives and evaluated their cytotoxic effects on various cancer cell lines. Among these, certain derivatives demonstrated significant antiproliferative activity, suggesting that modifications to the pyrrole structure can enhance biological efficacy .

Docking Studies

In silico docking studies have provided insights into the binding affinities of 2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile with target proteins. These studies revealed a favorable binding pose in the active site of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and cancer progression .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Biological Activity
2-[5-(Dichloroacetyl)-1H-pyrrol-2-yl]acetonitrileC8_8H5_5Cl2_2N2_2OModerate enzyme inhibition
2-[5-(Bromoacetyl)-1H-pyrrol-2-yl]acetonitrileC8_8H5_5BrN2_2OLow cytotoxicity
2-[5-(Chloroacetyl)-1H-pyrrol-2-yl]acetonitrileC8_8H5_5ClN2_2OAnticancer activity observed

The comparative analysis illustrates that the presence of multiple chlorine atoms in the trichloroacetyl group of 2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile enhances its biological activity relative to other acetylated pyrrole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile
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